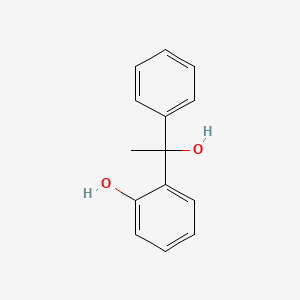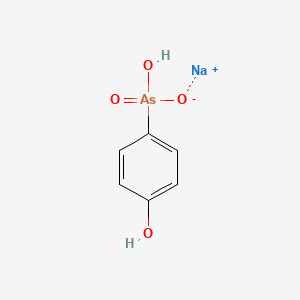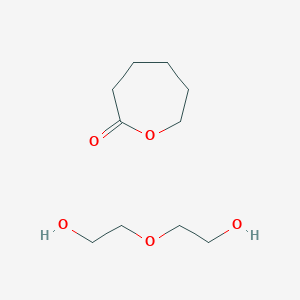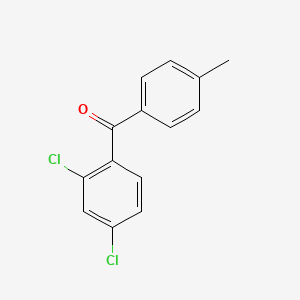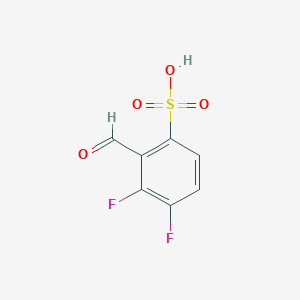
3,4-Difluoro-2-formylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2-formylbenzenesulfonic acid: is an organic compound characterized by the presence of two fluorine atoms, a formyl group, and a sulfonic acid group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-formylbenzenesulfonic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzene ring, followed by sulfonation. One common method includes the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the fluorinated benzene with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Sulfonation: The sulfonic acid group is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
化学反応の分析
Types of Reactions: 3,4-Difluoro-2-formylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF), elevated temperatures.
Major Products:
Oxidation: 3,4-Difluoro-2-carboxybenzenesulfonic acid.
Reduction: 3,4-Difluoro-2-hydroxymethylbenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Difluoro-2-formylbenzenesulfonic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Fluorinated compounds are often explored for their improved metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
作用機序
The mechanism of action of 3,4-Difluoro-2-formylbenzenesulfonic acid and its derivatives depends on their specific application. In general, the presence of fluorine atoms can enhance the compound’s binding affinity to target molecules, such as enzymes or receptors, through increased hydrophobic interactions and electronic effects. The formyl and sulfonic acid groups can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
類似化合物との比較
3,4-Difluorobenzoic acid: Similar structure but lacks the formyl and sulfonic acid groups.
2-Formylbenzenesulfonic acid: Similar structure but lacks the fluorine atoms.
4,4-Difluoro-3-(4-methoxyphenylsulfonyl)butanoic acid: Contains fluorine and sulfonic acid groups but has a different core structure.
Uniqueness: 3,4-Difluoro-2-formylbenzenesulfonic acid is unique due to the combination of fluorine atoms, a formyl group, and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
887586-17-6 |
|---|---|
分子式 |
C7H4F2O4S |
分子量 |
222.17 g/mol |
IUPAC名 |
3,4-difluoro-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H4F2O4S/c8-5-1-2-6(14(11,12)13)4(3-10)7(5)9/h1-3H,(H,11,12,13) |
InChIキー |
HYZBOMYGJVMEKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)F)C=O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


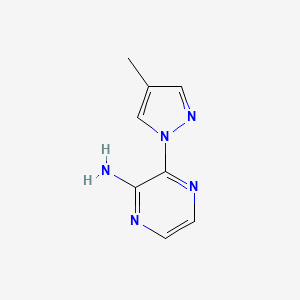
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)

![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
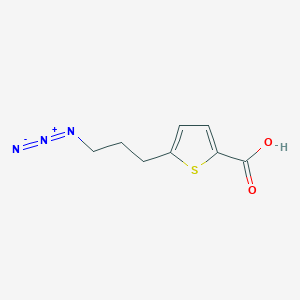
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
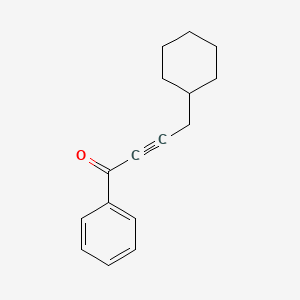
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
